3-chloro-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]-1-benzothiophene-2-carboxamide
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Overview
Description
3-chloro-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]-1-benzothiophene-2-carboxamide is a complex organic compound that features a benzothiophene core, an oxadiazole ring, and a chlorinated aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]-1-benzothiophene-2-carboxamide typically involves multiple steps, starting from readily available precursors
Formation of Benzothiophene Core: The benzothiophene core can be synthesized via a cyclization reaction involving a thiophene derivative and a suitable electrophile.
Introduction of Oxadiazole Ring: The oxadiazole ring can be introduced through a cyclization reaction involving a hydrazide and a carboxylic acid derivative.
Chlorination: The chlorinated aromatic ring can be introduced via a halogenation reaction using a chlorinating agent such as thionyl chloride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiophene core.
Reduction: Reduction reactions can occur at the oxadiazole ring, potentially leading to ring opening.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to sulfoxides or sulfones, while substitution can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
Chemistry
In chemistry, 3-chloro-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]-1-benzothiophene-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound can be used as a probe to study various biochemical pathways. Its ability to interact with specific proteins or enzymes makes it a valuable tool for understanding cellular processes.
Medicine
In medicinal chemistry, this compound is of interest due to its potential therapeutic properties. It can be used as a lead compound for the development of new drugs targeting specific diseases.
Industry
In industry, this compound can be used in the development of new materials with unique properties. Its structural features make it suitable for applications in electronics, coatings, and other advanced materials.
Mechanism of Action
The mechanism of action of 3-chloro-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets. The oxadiazole ring and the benzothiophene core can interact with proteins or enzymes, leading to changes in their activity. The chlorinated aromatic ring can also participate in various interactions, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
- 4-(Methylthio)phenyl N-(3-chloro-4-methylphenyl)carbamate
- N-(3-chloro-4-methylphenyl)-2-(4-(1,1,3,3-tetramethylbutyl)phenoxy)acetamide
- N-(3-chloro-4-methylphenyl)-2-(3-nitrobenzamido)benzamide
Uniqueness
Compared to similar compounds, 3-chloro-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]-1-benzothiophene-2-carboxamide stands out due to its unique combination of structural features. The presence of both the oxadiazole ring and the benzothiophene core provides a distinct set of chemical and biological properties that are not found in other compounds.
Properties
Molecular Formula |
C18H12ClN3O2S |
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Molecular Weight |
369.8 g/mol |
IUPAC Name |
3-chloro-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C18H12ClN3O2S/c1-10-6-8-11(9-7-10)15-17(22-24-21-15)20-18(23)16-14(19)12-4-2-3-5-13(12)25-16/h2-9H,1H3,(H,20,22,23) |
InChI Key |
OFRQTMVVKRMAKW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NON=C2NC(=O)C3=C(C4=CC=CC=C4S3)Cl |
Origin of Product |
United States |
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